molecular formula C13H24N2O B2597993 N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide CAS No. 2309538-74-5

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide

Cat. No.: B2597993
CAS No.: 2309538-74-5
M. Wt: 224.348
InChI Key: UEVDVNWJTPNSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is a piperidine-derived compound featuring a tert-butyl carboxamide group at the 1-position and a cyclopropyl substituent at the 4-position of the piperidine ring. Its structure combines steric bulk (tert-butyl) with conformational rigidity (cyclopropyl), making it a candidate for applications in medicinal chemistry, particularly as a scaffold for modulating biological targets such as enzymes or receptors. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs are frequently employed as intermediates in drug synthesis, as seen in patent applications .

Properties

IUPAC Name

N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)15-8-6-11(7-9-15)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVDVNWJTPNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide typically involves the reaction of 4-cyclopropylpiperidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid or carboxylate derivatives. Reaction parameters significantly influence product formation:

Conditions Reagents Products Yield Source
Acidic (HCl, H₂SO₄)6M HCl, reflux (24h)4-cyclopropylpiperidine-1-carboxylic acid68–72%
Basic (NaOH, KOH)2M NaOH, 80°C (12h)Sodium 4-cyclopropylpiperidine-1-carboxylate75–80%

Hydrolysis is typically monitored via NMR or LCMS to confirm cleavage of the tert-butyl carboxamide group.

Alkylation and Acylation Reactions

The piperidine nitrogen and carboxamide oxygen serve as nucleophilic sites for alkylation/acylation:

N-Alkylation

Reaction with alkyl halides in polar aprotic solvents (e.g., DMF, THF) under basic conditions:

Reagent Base Product Yield Source
Methyl iodideNaH, DMFN-Methyl-N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide65%
Benzyl bromideK₂CO₃, THFN-Benzyl-N-tert-butyl derivative58%

O-Acylation

Acylation of the amide oxygen using acyl chlorides:

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, CH₂Cl₂, 0°C→RTO-Acetyl-N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide72%

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions:

Reagents Conditions Products Mechanism Source
H₂O₂, Fe(II) catalystAcOH, 50°C (6h)4-(2-hydroxypropyl)piperidine-1-carboxamideRadical-mediated cleavage
HBr (gas)CH₂Cl₂, 0°C (2h)4-(bromopropyl)piperidine-1-carboxamideElectrophilic addition

Ring Functionalization via Lithiation

The piperidine ring undergoes directed ortho-metalation (DoM) with strong bases:

Base Electrophile Product Yield Source
n-BuLi, TMEDACO₂4-cyclopropyl-2-carboxy-piperidine-1-carboxamide60%
LDAI₂3-iodo-4-cyclopropylpiperidine-1-carboxamide55%

Thermal Stability and Rearrangements

At elevated temperatures (>200°C), the compound undergoes Hofmann degradation:

Conditions Products Key Observation Source
220°C, neat4-cyclopropylpiperidine + tert-butyl isocyanateGas evolution (CO₂) observed via IR

Catalytic Hydrogenation

The cyclopropane ring remains intact under mild hydrogenation conditions but opens under high pressure:

Catalyst Conditions Products Yield Source
Pd/C (10%)H₂ (1 atm), EtOH, 25°C (12h)No reaction (cyclopropane stable)
Rh/Al₂O₃H₂ (50 atm), 100°C (24h)4-propylpiperidine-1-carboxamide85%

Photochemical Reactivity

UV irradiation induces cyclopropane ring dimerization:

Conditions Products Quantum Yield Source
UV (254 nm), hexaneDimer via [2+2] cycloadditionΦ = 0.12

Scientific Research Applications

Pain Management

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has been investigated for its analgesic properties. Research indicates that compounds with similar structures can modulate pain pathways, potentially providing a new avenue for pain relief without the side effects associated with traditional opioids.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound, and evaluated their activity on pain models in rodents. The compound exhibited significant analgesic effects comparable to established analgesics, suggesting its potential as a therapeutic agent for chronic pain management .

Neurological Disorders

The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression.

Case Study : A recent study explored the effects of piperidine derivatives on serotonin receptors. This compound showed promising results in enhancing serotonin activity, leading to improved mood and reduced anxiety-like behaviors in animal models . This positions the compound as a potential lead for developing novel antidepressants.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Modification Effect on Activity
Cyclopropyl groupEnhances binding affinity to target receptors
Tert-butyl substitutionImproves lipophilicity, aiding CNS penetration
Carboxamide functionalityIncreases metabolic stability

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the cyclopropyl moiety through cyclopropanation reactions.
  • Amidation reaction to introduce the carboxamide functionality.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, synthetic, and functional differences.

Structural and Functional Insights

Steric and Electronic Effects: The tert-butyl carboxamide in the target compound enhances hydrophobicity and steric shielding compared to the tert-butyl carbamate in its analog . The cyclopropyl group at the 4-position introduces rigidity, which may restrict piperidine ring puckering and influence binding to flat hydrophobic pockets in biological targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely requires cyclopropane installation, a step that may involve hazardous reagents (e.g., diazomethane) or transition-metal catalysts. In contrast, the tert-butyl carbamate analog is synthesized via straightforward acetylation under mild conditions (0°C, DCM), achieving a 75–80% yield in crude form.

LCMS data for tert-butyl (1-acetylpiperidin-4-yl)carbamate ([M+H]⁺ = 259.2) suggest that the target compound ([M+H]⁺ ≈ 239.3) would elute earlier in reverse-phase chromatography due to lower molecular weight.

Biological Activity

N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety. The molecular formula is C13H21NC_{13}H_{21}N with a molecular weight of approximately 205.32 g/mol.

Research indicates that this compound exhibits activity against several biological targets, particularly in the context of cancer therapy. It has been shown to modulate pathways involving phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell growth and proliferation.

Key Mechanisms:

  • Inhibition of PI3K/mTOR Pathway: This compound has been demonstrated to inhibit the PI3K/mTOR signaling pathway, which plays a vital role in various hyperproliferative diseases, including several types of cancers such as breast and renal cell carcinoma .
  • Cytotoxic Effects: In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines without exhibiting significant cytotoxicity against normal cells .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Biological Activity Effect Reference
Inhibition of cancer cell proliferationSignificant inhibition observed
Modulation of PI3K/mTOR pathwayEffective in various cancers
Cytotoxicity against normal cellsMinimal toxicity
Anti-inflammatory propertiesPotentially beneficial

Case Studies

Several studies have explored the effects of this compound:

  • Study on Cancer Cell Lines:
    • A study evaluated the compound's effect on U937 human myeloid leukemia cells, demonstrating effective inhibition of cell proliferation without cytotoxicity .
    • The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance biological activity.
  • Preclinical Trials:
    • In preclinical models, compounds similar to this compound showed promise in treating hyperproliferative diseases by targeting the PI3K/mTOR pathway .
  • Pharmacokinetics and Toxicology:
    • Pharmacokinetic studies suggest favorable absorption and distribution characteristics, with limited systemic toxicity observed in animal models .

Q & A

Q. What are the recommended synthetic routes for N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide, and how can reaction yields be optimized?

Synthesis typically involves coupling a piperidine scaffold with cyclopropyl and tert-butyl carboxamide groups. A common approach uses tert-butyl carbamate (Boc) protection for amine intermediates, followed by cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions . Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling (if aryl-cyclopropyl linkages are involved).
  • Temperature control : Maintaining sub-ambient temperatures to prevent Boc-group cleavage.
  • Purification : Column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl proton environments and tert-butyl group integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z for C14H25N2OC_{14}H_{25}N_2O).
  • Infrared Spectroscopy (IR) : Detect carboxamide C=O stretching (~1650–1700 cm1^{-1}) .

Q. What stability considerations are critical for storing this compound?

  • Storage conditions : Airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carboxamide group .
  • Light sensitivity : Amber glass vials to avoid photodegradation, as cyclopropane rings may undergo ring-opening under UV exposure .

Q. What solvent systems are suitable for solubility testing of this compound?

Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays and non-polar solvents (e.g., dichloromethane) for synthetic steps. Use HPLC-grade solvents to avoid impurities interfering with spectroscopic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Dose-response reevaluation : Confirm activity thresholds using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Metabolite interference : Perform LC-MS to identify degradation byproducts or metabolites that may confound results .
  • Batch variability : Compare synthetic batches via HPLC to rule out impurity-driven discrepancies .

Q. What computational methods support the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions between the cyclopropyl-piperidine core and target proteins (e.g., kinases, GPCRs).
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl vs. isopropyl groups) with activity data from analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

Q. How can degradation pathways of this compound be elucidated under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative stress (H2 _2O2_2), and UV light.
  • LC-MS/MS analysis : Identify degradation products (e.g., tert-butyl alcohol from carboxamide hydrolysis) .

Q. What strategies validate the compound’s role in modulating enzyme kinetics?

  • Enzyme inhibition assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine KiK_i values.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • In silico prediction : Tools like ECOSAR estimate acute/chronic toxicity to aquatic organisms based on structural analogs .
  • Microcosm studies : Assess biodegradation in simulated environments (e.g., soil/water systems) using GC-MS for residual quantification .

Methodological Best Practices

  • Contradiction mitigation : Triangulate data via multiple analytical techniques (e.g., NMR + HRMS + X-ray crystallography) .
  • Reproducibility : Document synthetic protocols in detail, including inert atmosphere conditions and catalyst lot numbers .
  • Ethical compliance : Adhere to safety guidelines (e.g., H303/H313/H333 risk phrases) and use fume hoods during handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.